Des-4-fluorobenzyl Mosapride-d5
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Overview
Description
Des-4-fluorobenzyl Mosapride-d5 is a labeled analogue of Des-4-fluorobenzyl Mosapride, which is a metabolite of Mosapride. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology. It is known for its role in studying metabolic pathways and its application in proteomics research .
Mechanism of Action
Target of Action
Des-4-fluorobenzyl Mosapride-d5 is the major labeled metabolite of Mosapride . The primary target of this compound is the serotonin receptor 4 (5-HT4) . This receptor plays a crucial role in the gastrointestinal (GI) tract, where it helps regulate motility .
Mode of Action
This compound, as a metabolite of Mosapride, acts as a gastroprokinetic agent . It enhances upper GI motility by activating the 5-HT4 receptor . The activation of this receptor leads to an increase in the release of additional neurotransmitters, which then stimulate muscle contractions in the GI tract .
Biochemical Pathways
The activation of the 5-HT4 receptor by this compound affects the neurotransmitter release pathways in the GI tract . This leads to increased motility, aiding in the movement of food and waste through the system .
Result of Action
The activation of the 5-HT4 receptor by this compound leads to increased gastrointestinal motility . This can help alleviate symptoms in conditions where GI motility is impaired, such as gastroparesis and constipation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Des-4-fluorobenzyl Mosapride-d5 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of deuterium atoms. The reaction conditions typically include the use of specific reagents and catalysts to ensure the incorporation of deuterium. The process may involve:
Formation of the Core Structure: This involves the synthesis of the benzamide core, which is achieved through a series of reactions including amination and chlorination.
Introduction of Deuterium: Deuterium atoms are introduced using deuterated reagents under controlled conditions to replace hydrogen atoms
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Des-4-fluorobenzyl Mosapride-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogues .
Scientific Research Applications
Des-4-fluorobenzyl Mosapride-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Comparison with Similar Compounds
Des-4-fluorobenzyl Mosapride-d5 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some related compounds include:
Mosapride: The parent compound, used as a gastroprokinetic agent.
Des-fluorobenzyl Mosapride: A metabolite of Mosapride, lacking the deuterium label.
Mosapride Citrate Dihydrate: A salt form of Mosapride used in pharmaceutical formulations
Properties
IUPAC Name |
4-amino-5-chloro-N-(morpholin-2-ylmethyl)-2-(1,1,2,2,2-pentadeuterioethoxy)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3/c1-2-20-13-6-12(16)11(15)5-10(13)14(19)18-8-9-7-17-3-4-21-9/h5-6,9,17H,2-4,7-8,16H2,1H3,(H,18,19)/i1D3,2D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOQHUQAQLNFOP-ZBJDZAJPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2CNCCO2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCC2CNCCO2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.81 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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